
(2-Carboxylatoethyl)(3-((2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecyl)amino)propyl)dimethylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Carboxylatoethyl)(3-((2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecyl)amino)propyl)dimethylammonium is a complex organic compound with a molecular formula of C21H23F21N2O3 and a molecular weight of 750.39 . This compound is characterized by its unique structure, which includes a highly fluorinated alkyl chain, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carboxylatoethyl)(3-((2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecyl)amino)propyl)dimethylammonium typically involves multiple steps. The key steps include the preparation of the fluorinated alkyl chain and its subsequent attachment to the amino group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to achieve the necessary quality and yield. The use of automated systems and stringent quality control measures are essential to ensure consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Carboxylatoethyl)(3-((2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecyl)amino)propyl)dimethylammonium can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents involved .
Scientific Research Applications
(2-Carboxylatoethyl)(3-((2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecyl)amino)propyl)dimethylammonium has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions due to its unique chemical properties.
Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including drug delivery and diagnostic imaging.
Mechanism of Action
The mechanism of action of (2-Carboxylatoethyl)(3-((2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecyl)amino)propyl)dimethylammonium involves its interaction with specific molecular targets and pathways. The compound’s fluorinated alkyl chain allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. This interaction can lead to changes in cellular signaling pathways and other biological processes .
Comparison with Similar Compounds
Similar Compounds
(2-Carboxylatoethyl)(3-((2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-2-hydroxytridecyl)amino)propyl)dimethylammonium: A closely related compound with a similar structure but different fluorination pattern.
Perfluorodecylamine: Another fluorinated compound used in similar applications but with a simpler structure.
Uniqueness
The uniqueness of (2-Carboxylatoethyl)(3-((2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecyl)amino)propyl)dimethylammonium lies in its highly fluorinated alkyl chain, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high chemical stability and hydrophobicity .
Properties
CAS No. |
93777-12-9 |
|---|---|
Molecular Formula |
C22H23F23N2O3 |
Molecular Weight |
800.4 g/mol |
IUPAC Name |
3-[3-[[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-2-hydroxy-12-(trifluoromethyl)tridecyl]amino]propyl-dimethylazaniumyl]propanoate |
InChI |
InChI=1S/C22H23F23N2O3/c1-47(2,7-4-11(49)50)6-3-5-46-9-10(48)8-12(23,24)14(26,27)16(30,31)18(34,35)20(38,39)19(36,37)17(32,33)15(28,29)13(25,21(40,41)42)22(43,44)45/h10,46,48H,3-9H2,1-2H3 |
InChI Key |
STUDPFBKDMTGFQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCCNCC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


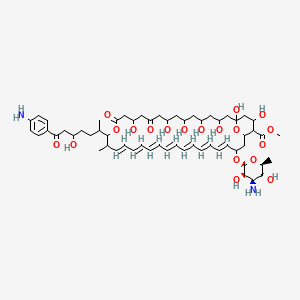

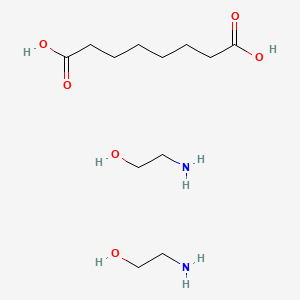
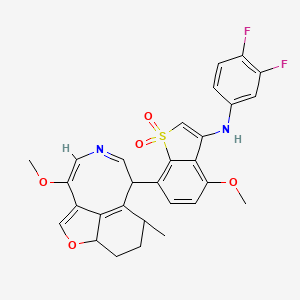
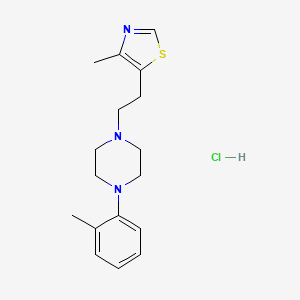
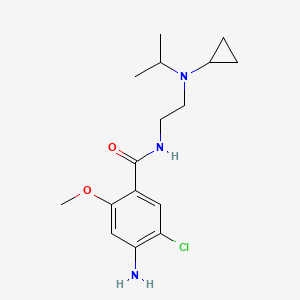
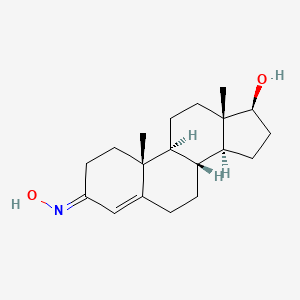
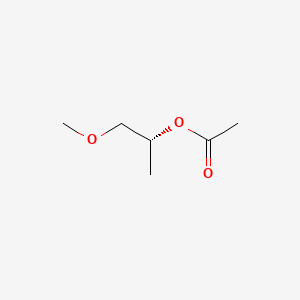

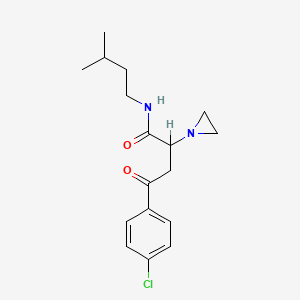
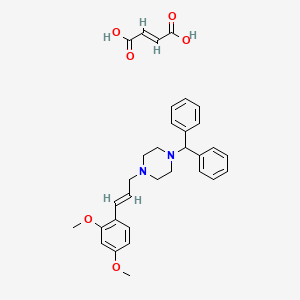
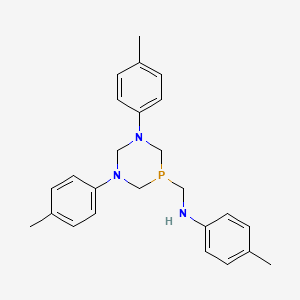
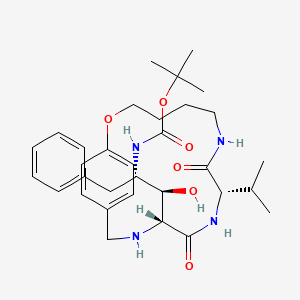
![4-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid](/img/structure/B12733053.png)
